molecular formula C13H24O B146628 Dicyclohexylmethanol CAS No. 4453-82-1

Dicyclohexylmethanol

Cat. No. B146628
CAS RN: 4453-82-1
M. Wt: 196.33 g/mol
InChI Key: DEFUSPNGFCCTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclohexylmethanol is a chemical compound that is structurally characterized by the presence of two cyclohexyl groups attached to a central methanol moiety. While the provided papers do not directly discuss dicyclohexylmethanol, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of dicyclohexylmethanol and its derivatives.

Synthesis Analysis

The synthesis of related cyclohexylmethanol derivatives is well-documented in the provided papers. For instance, the first enantiocontrolled synthesis of polyoxygenated cyclohexenylmethanol dibenzoates, including compounds like zeylenol and uvarigranol G, has been achieved, which could offer insights into the synthesis of dicyclohexylmethanol derivatives . Additionally, a versatile method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives via Prins-type cyclization catalyzed by hafnium triflate is reported, which could potentially be adapted for the synthesis of dicyclohexylmethanol .

Molecular Structure Analysis

The molecular structure of compounds closely related to dicyclohexylmethanol has been characterized using various spectroscopic techniques. For example, [dicyclohexyl(sulfanylidene)-λ5-phosphanyl]methanol has been characterized by single-crystal X-ray structure determination, IR, NMR spectroscopy, ESI mass spectrometry, and elemental analysis . These techniques could similarly be applied to analyze the molecular structure of dicyclohexylmethanol.

Chemical Reactions Analysis

The papers describe several chemical reactions involving cyclohexylmethanol derivatives. For instance, the reaction of aminomethylcyclohexane diols with phenyl isothiocyanate leads to the formation of spiro derivatives, indicating the potential reactivity of cyclohexylmethanol derivatives in the formation of complex structures . Additionally, the use of 2-arylcyclopropylmethanols in Prins cyclization to generate cis-2,6-disubstituted tetrahydropyrans suggests that dicyclohexylmethanol could undergo similar cyclization reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of dicyclohexylmethanol are not directly discussed in the provided papers, the properties of similar compounds can provide valuable information. For example, the solubility, melting point, and boiling point of cyclohexylmethanol derivatives could be inferred from related compounds. The reactivity of these compounds in various chemical reactions, as well as their stability under different conditions, would also be relevant for understanding the properties of dicyclohexylmethanol.

Scientific Research Applications

Organic Carbonates Synthesis

Dicyclohexylcarbodiimide (DCC) facilitates the formation of organic carbonates from aliphatic alcohols and carbon dioxide under mild conditions, showing high selectivity toward carbonates. This reaction, important in organic synthesis, occurs at temperatures as low as 310 K and moderate CO2 pressure, and its yield is quantitative (Aresta et al., 2005).

Stereochemistry in Hydrogenation

Dicyclohexylmethanol derivatives, such as 4-t-butylmethylenecyclohexane, have been studied in catalytic hydrogenation processes. These studies focus on finding catalysts that produce specific isomers, contributing to the understanding of stereochemistry in organic reactions (Mitchell, 1970).

Tetrahydropyran Synthesis

The use of 2-arylcyclopropylmethanol, a compound structurally related to dicyclohexylmethanol, has been explored in the synthesis of cis-2,6-disubstituted tetrahydropyrans. This process is significant for medicinal chemistry and scaffold generation (Yadav et al., 2014).

Methanol-to-Olefins (MTO) Process

Research into the methanol-to-olefins (MTO) process, which involves the transformation of methanol into olefins, has practical implications for industrial applications. This technology is significant for the conversion of coal to olefins (Tian et al., 2015).

Low-Pressure Hydrogenation to Methanol

The development of low-pressure catalysts for the hydrogenation of CO2 to methanol is a significant area of research. This process has implications for climate change prevention and sustainable economic development (Richard & Fan, 2017).

X-ray Study of Molecular Association

The molecular association in alcohols with bulky substituents, such as dicyclohexylmethanol, has been studied using X-ray scattering. Understanding these associations is important for the development of new materials and compounds (Saito et al., 2017).

properties

IUPAC Name

dicyclohexylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFUSPNGFCCTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196213
Record name alpha-Cyclohexylcyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexylmethanol

CAS RN

4453-82-1
Record name Dicyclohexylmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4453-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Cyclohexylcyclohexanemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004453821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4453-82-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Cyclohexylcyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-cyclohexylcyclohexanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPHA-CYCLOHEXYLCYCLOHEXANEMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH2MTW54VJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dicyclohexylmethanol
Reactant of Route 2
Reactant of Route 2
Dicyclohexylmethanol
Reactant of Route 3
Dicyclohexylmethanol
Reactant of Route 4
Reactant of Route 4
Dicyclohexylmethanol
Reactant of Route 5
Dicyclohexylmethanol
Reactant of Route 6
Dicyclohexylmethanol

Citations

For This Compound
113
Citations
D Zakgeym, JD Hofmann, LA Maurer, F Auer… - Sustainable Energy & …, 2023 - pubs.rsc.org
… the oxygen-containing LOHC system benzophenone/dicyclohexylmethanol, a system that is … can be selectively and completely hydrogenated to dicyclohexylmethanol (H14-BP, perhydro…
Number of citations: 4 pubs.rsc.org
Y Suzuki, Y Yamamura, M Sumita… - The Journal of …, 2009 - ACS Publications
Nonmonotonous temperature dependence was detected in the heat capacity and dielectric constant of the title compound in the liquid state. A coherent analysis of FT-IR spectra, heat …
Number of citations: 21 pubs.acs.org
S Narayanan, VS Srinivasan - 1987 - nopr.niscpr.res.in
Materials and Methods The organic compounds used in the present work were of reagent grade (Aldrich) and were used after ascertaining their purity. Potas~ ium bromate, perchloric …
Number of citations: 0 nopr.niscpr.res.in
C Wohlfarth - Static Dielectric Constants of Pure Liquids and Binary …, 2015 - Springer
Static dielectric constant of dicyclohexylmethanol … Static dielectric constant of dicyclohexylmethanol … Static dielectric constant of dicyclohexylmethanol …
Number of citations: 0 link.springer.com
A Bulgarin, H Jorschick, P Preuster, A Bösmann… - International Journal of …, 2020 - Elsevier
… By purposely adding the model compound dicyclohexylmethanol to the H18-DBT feedstock … A strong correlation between the amount of purposely added dicyclohexylmethanol and the …
Number of citations: 79 www.sciencedirect.com
K Saito, M Hishida, K Koike, S Nagatomo… - Chemical Physics …, 2017 - Elsevier
… of globular associate on cooling, which was previously claimed on the basis of small dielectric constant, is supported through measuring X-ray scattering from dicyclohexylmethanol (…
Number of citations: 2 www.sciencedirect.com
Y Yamamura, K Nomiya, M Hishida, K Saito - Journal of Solution Chemistry, 2023 - Springer
Differential scanning calorimetry (DSC) revealed an anti-sigmoidal composition dependence of the glass transition temperature in a binary mixture of dicyclohexylmethanol [ ( C 6 H 11 ) …
Number of citations: 3 link.springer.com
A Rivera-Pérez, R López-Ruiz, R Romero-González… - Food chemistry, 2020 - Elsevier
… well as caffeine and dicyclohexylmethanol, were purchased from … (I-IS) whereas dicyclohexylmethanol was selected as a … It is worth noting that dicyclohexylmethanol was …
Number of citations: 29 www.sciencedirect.com
M Straka, K Růžička, M Fulem - Thermochimica Acta, 2014 - Elsevier
… resemble that of ordinary hydrocarbons, dicyclohexylmethanol is reported to form almost … , overall heat capacity of dicyclohexylmethanol is decreasing. Further spectrospopic and …
Number of citations: 5 www.sciencedirect.com
K Bousova, K Mittendorf… - Journal of AOAC …, 2011 - academic.oup.com
… Add 10 µL working standard solution dicyclohexylmethanol, 10 µL standard solution d4-… into a headspace vial and add 10 µL working standard solution of dicyclohexylmethanol, 10 µL …
Number of citations: 12 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.